

Mass Spectrometry Fragmentation Pattern of 3-Hydroxy Nevirapine

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Compound of Interest

Compound Name: 3-Hydroxy Nevirapine

CAS No.: 174532-82-2

Cat. No.: B030129

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Technical Guide for Structural Elucidation and Metabolite Profiling

Introduction & Analytical Context

3-Hydroxy Nevirapine is a cytochrome P450-mediated metabolite formed primarily by CYP2B6.[1] In biological matrices (plasma, urine, hair), it co-elutes with other isobaric hydroxylated metabolites (2-OH, 8-OH, 12-OH Nevirapine).

Accurate quantification requires specific Multiple Reaction Monitoring (MRM) transitions that distinguish the 3-OH positional isomer from its counterparts. While the parent drug Nevirapine (NVP) fragments via a characteristic loss of the cyclopropyl group, the introduction of the hydroxyl group at the 3-position alters the electronic stability of the dipyrindiazepinone core, enabling a unique secondary fragmentation pathway involving carbon monoxide (CO) loss.

Physicochemical & Mass Spectrometric Properties[2][3][4][5][6][7][8][9][10]

Property	Specification
Analyte	3-Hydroxy Nevirapine (3-OH NVP)
Parent Drug	Nevirapine (NVP)
Molecular Formula	C ₁₅ H ₁₄ N ₄ O ₂
Monoisotopic Mass	282.11 Da
Precursor Ion (M+H) ⁺	m/z 283.1
Ionization Mode	ESI+ / APCI+ (Positive Mode)
Retention Behavior	Elutes earlier than NVP on C18 (due to increased polarity)
Key Differentiator	m/z 214.3 (Specific to 3-OH isomer)

Fragmentation Pathway Analysis

The fragmentation of 3-OH NVP follows a sequential degradation pathway driven by the stability of the dipyrindodiazepinone ring system.

Primary Fragmentation: Cyclopropyl Cleavage

The protonated molecular ion (m/z 283) undergoes an initial inductive cleavage at the exocyclic nitrogen, resulting in the loss of the cyclopropyl moiety. This is the signature fragmentation for the Nevirapine scaffold.

- Transition: m/z 283 → m/z 242
- Loss: 41 Da (Cyclopropyl radical/neutral C₃H₅)
- Mechanism: N-dealkylation.

Secondary Fragmentation: Phenolic CO Loss (Diagnostic)

Unlike the parent drug, the 3-OH metabolite possesses a phenolic hydroxyl group on the pyridine ring. Following the loss of the cyclopropyl group, the resulting ion (m/z 242) undergoes

a ring contraction or tautomerization-driven elimination of Carbon Monoxide (CO).

- Transition: m/z 242 \rightarrow m/z 214
- Loss: 28 Da (CO)
- Mechanism: Phenolic expulsion of CO, typical for hydroxy-substituted aromatic rings under collision-induced dissociation (CID).

Comparative Isomer Differentiation

The m/z 214 fragment is highly specific to 3-OH NVP. In contrast, the 2-OH NVP isomer favors a different pathway, yielding a dominant fragment at m/z 238 (likely loss of formamide or rearrangement involving the amide bond).

Metabolite	Precursor (m/z)	Dominant Product (m/z)	Secondary Product (m/z)
3-OH Nevirapine	283.1	214.3 (Diagnostic)	242.1
2-OH Nevirapine	283.1	238.1 (Diagnostic)	161.1
Nevirapine (Parent)	267.1	226.1	198.1

Visualization of Fragmentation Logic

The following diagram illustrates the stepwise fragmentation mechanism for 3-OH Nevirapine compared to its parent and isomer.



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Caption: Comparative fragmentation pathways of Nevirapine and its hydroxy-metabolites. Green node indicates the specific diagnostic ion for 3-OH NVP.

Experimental Protocol: LC-MS/MS Quantification

This protocol is validated for separating 3-OH NVP from its isomers in complex matrices (Plasma/Hair).

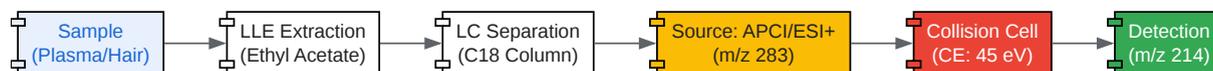
A. Sample Preparation (Liquid-Liquid Extraction)[11]

- Aliquot: Transfer 100 μ L of biological matrix (plasma/hair extract) to a clean tube.
- Internal Standard: Add 10 μ L of Nevirapine-d3 or 3-OH-NVP-d3.
- Extraction: Add 1 mL Ethyl Acetate or MTBE. Vortex vigorously for 5 minutes.
- Separation: Centrifuge at 10,000 rpm for 5 minutes.
- Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 μ L Mobile Phase A/B (80:20).

B. LC-MS/MS Parameters[1][3][4][5][6][7][8][9][10][11][12][13]

Parameter	Setting	Rationale
Column	C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 μ m)	Standard retention of hydrophobic NNRTIs.
Mobile Phase A	1 mM Ammonium Acetate + 0.1% Formic Acid	Ammonium acetate improves ESI+ sensitivity.
Mobile Phase B	Methanol or Acetonitrile	Methanol often provides better selectivity for isomers.
Gradient	20% B to 90% B over 5 mins	Rapid elution while separating 2-OH and 3-OH isomers.
Ion Source	ESI+ or APCI+	APCI is preferred for hair/tissue to reduce matrix suppression.
Collision Energy	35 - 45 eV	Higher energy required to drive the secondary CO loss (242 \rightarrow 214).

C. Workflow Visualization



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Caption: Validated LC-MS/MS workflow for the specific detection of **3-Hydroxy Nevirapine**.

References

- National Institutes of Health (NIH) - PubMed. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Available at: [\[Link\]](#)
- MDPI - Molecules. Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Available at: [\[Link\]](#)
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Sources

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